molecular formula C10H8INO B11842835 4-Iodo-1-methoxyisoquinoline

4-Iodo-1-methoxyisoquinoline

Cat. No.: B11842835
M. Wt: 285.08 g/mol
InChI Key: BOQNGWXWNFEBLA-UHFFFAOYSA-N
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Description

4-Iodo-1-methoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methoxyisoquinoline can be achieved through several methods. One common approach involves the electrophilic iodination of methoxyisoquinoline using N-iodosuccinimide. This reaction proceeds smoothly and yields the desired product in high purity .

Another method involves the reaction of 2-alkynyl-1-methylene azide aromatics with iodine donors. This reaction is efficient and provides 1,3-disubstituted 4-iodoisoquinolines in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. These include optimizing reaction conditions, using cost-effective reagents, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-methoxyisoquinoline is primarily related to its ability to undergo substitution and trifluoromethylation reactions. These reactions can modify the compound’s electronic and steric properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1-methoxyisoquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and medicinal research.

Properties

IUPAC Name

4-iodo-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQNGWXWNFEBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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